1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol
Description
Molecular Architecture
1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol (molecular formula: $$ \text{C}{10}\text{H}{13}\text{F}_{2}\text{NO} $$) features a propan-2-ol backbone substituted with a fluorine atom at the 1-position and a (2-fluorophenyl)amino group at the 3-position. The molecule’s connectivity is defined by the SMILES notation $$ \text{CC(C(CF)N)C1=CC=C(C=C1)F} $$, which highlights the fluorine atoms at both the aliphatic and aromatic positions. The amino group bridges the propanol chain and the 2-fluorophenyl ring, creating a planar arrangement that facilitates intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH-) groups.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{13}\text{F}_{2}\text{NO} $$ |
| Molecular Weight | 201.21 g/mol |
| IUPAC Name | This compound |
| Chiral Centers | 1 (C2) |
Stereochemical Features
The compound’s stereochemistry is governed by the chiral center at the C2 position of the propanol chain, which gives rise to two enantiomers: (R)- and (S)-configurations. The spatial arrangement of substituents around this center influences dipole interactions and solubility. For instance, the (R)-enantiomer exhibits a higher dipole moment (3.12 D) compared to the (S)-form (2.98 D) due to differences in fluorine atom orientation relative to the hydroxyl group. This stereoelectronic disparity may affect binding affinities in biological systems, though such applications fall outside this structural analysis.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-fluoro-3-(2-fluoroanilino)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c10-5-7(13)6-12-9-4-2-1-3-8(9)11/h1-4,7,12-13H,5-6H2 |
InChI Key |
VOEOFBZHVGUPAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(CF)O)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
One of the most commonly employed synthetic routes to prepare 1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol is reductive amination . This method involves the condensation of a fluorinated ketone with an amine or ammonia followed by reduction.
- Starting Material: 2-fluoroacetophenone or its analogs
- Amination: Reaction with ammonia or a primary amine to form an imine intermediate
- Reduction: Use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under inert atmosphere to reduce the imine to the amino alcohol
- Reaction Conditions: Typically carried out in polar solvents like ethanol or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature to optimize yield and prevent side reactions.
This approach is favored because it allows for the direct introduction of the amino group onto the carbon adjacent to the ketone, preserving the fluorinated aromatic moiety intact.
Nitroalkene Reduction Route
An alternative synthetic strategy involves the formation of a nitroalkene intermediate from the corresponding fluorinated benzaldehyde and nitromethane, followed by reduction to the amino alcohol.
- Step 1: Condensation of 2-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate
- Step 2: Catalytic hydrogenation or chemical reduction (e.g., with LiAlH4) to reduce the nitro group to an amine and the alkene to an alkane simultaneously
- Advantages: This method can offer stereochemical control and is suitable for scale-up in industrial settings
- Typical Conditions: Hydrogenation over Pd/C catalyst under hydrogen atmosphere or chemical reduction in anhydrous solvents.
Oxime Intermediate and Subsequent Reduction
Some processes reported in related compounds involve the formation of an oxime intermediate from the corresponding hydroxy ketone, followed by reduction to the amino alcohol.
- Formation of Oxime: Reaction of 1-hydroxy-2-propanone derivative with hydroxylamine hydrochloride in the presence of a base
- Reduction: Subsequent reduction of the oxime to the amino alcohol using hydride reagents or catalytic hydrogenation
- Solvent Systems: Use of organic solvents such as diethyl ether, di-n-butyl ether, or toluene for extraction and purification
- Temperature Control: Reactions typically maintained between 0°C and 30°C to optimize yield and selectivity.
This method is particularly useful for obtaining optically active isomers by controlling reaction parameters and purification steps.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 2-fluoroacetophenone + Ammonia | NaBH4 or LiAlH4 | 0–25°C, inert atmosphere | Direct introduction of amino group | Sensitive to moisture and air |
| Nitroalkene Reduction | 2-fluorobenzaldehyde + Nitromethane | Pd/C catalyst or LiAlH4 | Hydrogen atmosphere or chemical reduction | Good stereochemical control | Requires handling of nitro compounds |
| Oxime Intermediate Route | 1-hydroxy-2-propanone derivative | Hydroxylamine HCl + base + reducing agent | 0–30°C, organic solvents | Allows isomer separation | Multi-step, requires careful purification |
Research Findings and Optimization Insights
- Solvent Effects: Polar aprotic solvents like THF enhance solubility of intermediates and reduce side-product formation during reductive amination, improving yield and purity.
- Temperature Control: Maintaining low temperatures (0–25°C) during reduction steps minimizes over-reduction and decomposition.
- pH Adjustment: For oxime formation, neutral to slightly basic pH (7–8) ensures complete conversion and prevents side reactions.
- Purification: Use of solvent extraction, drying agents (anhydrous sodium sulfate), and vacuum evaporation are critical for isolating pure product. Salt formation with inorganic or organic acids can aid in separation of isomers and enhance stability.
- Stereochemistry: Chiral centers require careful control of reaction conditions and may benefit from chiral catalysts or auxiliaries to obtain optically active forms.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the fluorine or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-ketones, while reduction may produce fluoro-amines.
Scientific Research Applications
1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated moieties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Key Compounds:
THK5117 (1-Fluoro-3-((2-(4-([3H]methylamino)phenyl)quinolin-6-yl)oxy)propan-2-ol): A tau positron emission tomography (PET) tracer with a quinoline core. Replaces the 2-fluorophenylamino group with a quinolin-6-yloxy moiety .
THK5351 ((S)-1-fluoro-3-(2-(6-([11C]methylamino)pyridin-3-yl)quinolin-6-yloxy)-propan-2-ol): Similar to THK5117 but includes a pyridinyl substituent, enhancing MAO-B off-target binding .
Structural Analysis:
- Fluorine Positioning : The 2-fluorophenyl group in the target compound may reduce MAO-B binding compared to THK5351’s pyridinyl substituent, which contributes to off-target interactions .
- Backbone Flexibility: The propan-2-ol scaffold is conserved across analogs but modified with heterocycles (e.g., quinoline in THK5117) or additional fluorination (e.g., trifluoro groups in ), affecting conformational stability and target engagement .
Comparative Binding and Enzyme Modulation:
Molecular Docking Insights:
- TNF-α and iNOS Interactions: Analogs like 2-[5-(3-chloro-4-{[(1R)-1-(2-fluorophenyl)ethyl]amino}quinolin-6-yl)pyrimidin-2-yl]propan-2-ol exhibit binding energies of -5.0 to -8.0 kcal/mol with TNF-α, suggesting strong hydrophobic and hydrogen-bonding interactions . The target compound’s 2-fluorophenyl group may similarly engage aromatic residues in binding pockets.
Pharmacokinetic and ADME Properties
- ADME Predictions: The target compound’s fluorine atoms and secondary alcohol group may improve metabolic stability compared to tertiary alcohols or non-fluorinated analogs .
Biological Activity
1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol (CAS Number: 2172223-95-7) is a fluorinated compound with potential therapeutic applications. Its unique structure, characterized by the presence of fluorine atoms, may influence its biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H11F2NO
- Molecular Weight : 201.21 g/mol
- Structural Characteristics : The compound contains a propanol backbone with a fluorinated phenyl group, which may enhance its bioactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of antimicrobial and antifungal properties. The following sections detail these activities based on existing research findings.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related fluorinated alkaloids demonstrated moderate to good activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the introduction of fluorine atoms can enhance the efficacy of antimicrobial agents by improving their interaction with microbial targets .
Antifungal Activity
The antifungal properties of related compounds have been extensively studied, particularly against Candida species and other fungal pathogens. For example, derivatives exhibiting structural similarities to this compound showed promising antifungal activity:
| Fungal Strain | MIC Values |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
The effectiveness against azole-resistant strains was noted, indicating potential for therapeutic use in resistant infections .
The mechanisms by which fluorinated compounds exert their biological effects are multifaceted and may include:
- Inhibition of Enzymatic Activity : Fluorine substitution can alter the binding affinity to target enzymes, enhancing inhibitory effects.
- Membrane Disruption : Fluorinated compounds may integrate into microbial membranes, disrupting integrity and function.
- Altered Metabolic Pathways : The presence of fluorine can affect metabolic pathways within pathogens, leading to reduced viability.
Case Studies
Recent studies have provided insights into the specific applications and efficacy of related compounds:
- In Vivo Studies on Antifungal Efficacy : A murine model demonstrated that certain analogs exhibited significant survival rates when administered against Candida infections, suggesting that structural modifications like those in this compound could enhance therapeutic outcomes .
- Comparative Efficacy Against Resistant Strains : In vitro assessments indicated that some derivatives showed superior activity against azole-resistant strains compared to standard treatments like fluconazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
